molecular formula C11H14N2 B14000136 4-(Tert-butylamino)benzonitrile CAS No. 36171-09-2

4-(Tert-butylamino)benzonitrile

Katalognummer: B14000136
CAS-Nummer: 36171-09-2
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: FNQAKODNTREJLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Tert-butylamino)benzonitrile is an organic compound with the molecular formula C11H13N. It is a derivative of benzonitrile, where the hydrogen atom at the para position is replaced by a tert-butylamino group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Vorbereitungsmethoden

4-(Tert-butylamino)benzonitrile can be synthesized through several methods. One common synthetic route involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.

In industrial settings, the production of this compound may involve large-scale dehydrogenation processes, ensuring high yield and purity. The exact conditions and methods can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

4-(Tert-butylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

    Oxidation: This reaction can lead to the formation of corresponding nitrile oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(Tert-butylamino)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Tert-butylamino)benzonitrile involves its interaction with specific molecular targets. The compound can undergo intramolecular charge transfer, leading to changes in its electronic structure . This process is influenced by the presence of the tert-butylamino group, which affects the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

4-(Tert-butylamino)benzonitrile can be compared with other similar compounds, such as 4-(dimethylamino)benzonitrile and 3-(tert-butylamino)benzonitrile . These compounds share structural similarities but differ in their electronic properties and reactivity.

    4-(Dimethylamino)benzonitrile: Known for its planar structure and strong electronic interactions.

    3-(Tert-butylamino)benzonitrile: Exhibits a twisted structure, leading to different reactivity compared to the para-substituted derivative.

The uniqueness of this compound lies in its specific electronic properties and the influence of the tert-butylamino group on its chemical behavior.

Eigenschaften

CAS-Nummer

36171-09-2

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

4-(tert-butylamino)benzonitrile

InChI

InChI=1S/C11H14N2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,13H,1-3H3

InChI-Schlüssel

FNQAKODNTREJLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=CC=C(C=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.